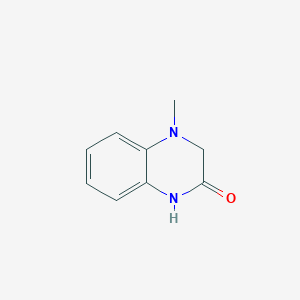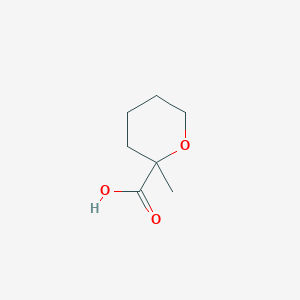![molecular formula C12H16N2O B1313505 1-[2-アミノ-5-(1-ピロリジニル)フェニル]-1-エタノン CAS No. 56915-84-5](/img/structure/B1313505.png)
1-[2-アミノ-5-(1-ピロリジニル)フェニル]-1-エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬におけるピロリジン骨格
ピロリジンは、多くの生物活性化合物に存在するため、創薬における汎用性の高い骨格です。 ピロリジンは、ドキソルビシンなどの既知の薬物に比べて活性向上が見られる様々な誘導体の合成に用いられてきました .
材料科学における芳香族ポリイミド
関連する化合物である4-[4-(1-ピロリジニル)フェニル]-2,6-ビス(4-アミノ-フェニル)ピリジン(PPAP)は、芳香族ポリイミドの合成に使用されてきました。 これらの材料は、その熱安定性、有機溶解性、疎水性によって知られており、高性能用途に適しています .
生物学的応用におけるインドール誘導体
問題の化合物と構造的類似性を持つインドール誘導体は、臨床的および生物学的に重要な応用を示してきました。 インドール誘導体は、複数の受容体に高い親和性で結合することが知られており、新しい治療薬の開発の可能性を示しています .
作用機序
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities:
Biochemical Pathways
生化学分析
Biochemical Properties
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and DNA . These interactions are crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . It can also interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities and cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic activities. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in metabolic reactions . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biological effects. Understanding its transport and distribution is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding its role in cellular processes and optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
1-(2-amino-5-pyrrolidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)11-8-10(4-5-12(11)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXMYAGCDPTAGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444350 |
Source


|
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56915-84-5 |
Source


|
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56915-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


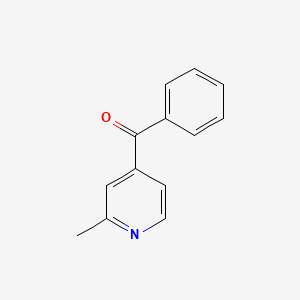
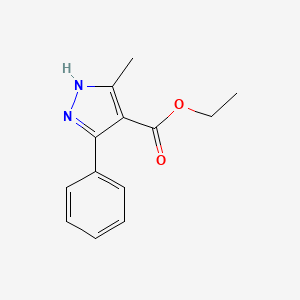
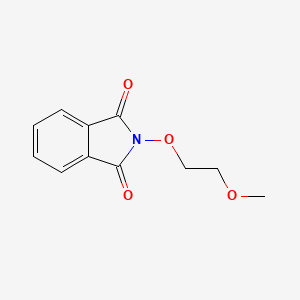
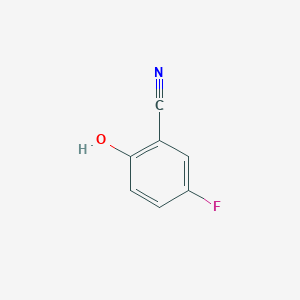


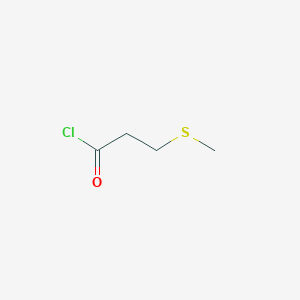
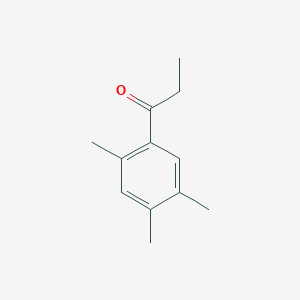
![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)
